REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([NH:15][CH:16]([CH:24]([OH:35])[C:25]([F:34])([F:33])[C:26]([F:32])([F:31])[C:27]([F:30])([F:29])[F:28])[CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=O)C1C=CC=CC=1>O1CCCC1>[NH2:15][CH:16]([CH:24]([OH:35])[C:25]([F:33])([F:34])[C:26]([F:31])([F:32])[C:27]([F:28])([F:29])[F:30])[CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
(2RS,3RS)-2-benzoylamino-4,4,5,5,6,6,6-heptafluoro-3-hydroxy-1-phenylhexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(CC1=CC=CC=C1)C(C(C(C(F)(F)F)(F)F)(F)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to remove impurities
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure, diethyl ether
|
Type
|
ADDITION
|
Details
|
is added to the resulting residue
|
Type
|
EXTRACTION
|
Details
|
the whole is extracted with 0.1 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
Sodium hydrogencarbonate is added to the
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
EXTRACTION
|
Details
|
the whole is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The extract is concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC(CC1=CC=CC=C1)C(C(C(C(F)(F)F)(F)F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |